molecular formula C16H15Cl2N3O4S B3549122 1-(3,4-dichlorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

1-(3,4-dichlorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No. B3549122
M. Wt: 416.3 g/mol
InChI Key: CNCDYIHKIVMQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a piperazine derivative that has been synthesized through various methods and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is not fully understood. However, studies have suggested that it may act through various pathways such as inhibition of protein kinase C, induction of reactive oxygen species, and modulation of the Akt/mTOR pathway. It has also been shown to inhibit the activity of histone deacetylases, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It exhibits high stability in biological fluids and has a long half-life, which makes it a promising candidate for therapeutic applications. It also has low toxicity and does not induce significant adverse effects in animal models. Additionally, it has been shown to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3,4-dichlorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine in lab experiments include its high stability, low toxicity, and potential therapeutic applications. However, its limitations include the lack of understanding of its mechanism of action and the need for further research to fully elucidate its potential therapeutic effects.

Future Directions

There are several future directions for the research on 1-(3,4-dichlorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine. These include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential as a therapeutic agent in various diseases. Additionally, studies on its pharmacokinetics and pharmacodynamics are needed to fully understand its potential as a therapeutic agent.

Scientific Research Applications

1-(3,4-dichlorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine has been extensively studied for its potential as a therapeutic agent. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O4S/c17-15-6-3-13(11-16(15)18)19-7-9-20(10-8-19)26(24,25)14-4-1-12(2-5-14)21(22)23/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCDYIHKIVMQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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